

beta-terpinene CAS number and molecular formula.

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An In-Depth Technical Guide to β -Terpinene for Researchers and Drug Development Professionals

Introduction

Beta-terpinene (β -terpinene) is a monoterpene with the molecular formula C10H16. It is one of three isomers of terpinene, the others being α -terpinene and γ -terpinene, which differ in the position of their carbon-carbon double bonds.[1] Unlike its isomers, β -terpinene has no known natural source and is prepared synthetically.[1][2] Structurally, it is a p-menthane monoterpenoid characterized by a cyclohexene ring with a methylidene substituent and an isopropyl group.[3] This document provides a comprehensive overview of β -terpinene, including its chemical properties, synthesis, analytical methods, and biological activities, with a focus on its potential in research and drug development.

Core Properties and Identification

The fundamental identifiers and molecular properties of β-terpinene are summarized below.



Property	Value	Citations
CAS Number	99-84-3	[2][4]
Molecular Formula	C10H16	[2][4]
Molecular Weight	136.23 g/mol	[2][4]
IUPAC Name	4-methylidene-1-propan-2- ylcyclohexene	[4]
Synonyms	p-Mentha-1(7),3-diene, b- terpinene	[4]

Physicochemical Data

Quantitative physical and chemical data for β -terpinene are essential for experimental design and application development.

Property	Value	Citations
Appearance	Colorless to pale yellow clear liquid (estimated)	[5]
Boiling Point	173-174 °C at 760 mmHg	[3][5]
Density	0.83 g/cm ³ (predicted)	[3]
Flash Point	46.5 °C (115 °F)	[5]
Vapor Pressure	1.689 mmHg at 25 °C (estimated)	[5]
Water Solubility	1.9 mg/L at 25 °C (estimated)	[5]
Solubility	Soluble in alcohol	[5]
logP (o/w)	4.147 (estimated)	[5]

Synthesis and Experimental Protocols Synthesis of β-Terpinene



Beta-terpinene is not known to be naturally occurring and is typically produced synthetically. The most commonly cited precursor for its synthesis is sabinene, a natural bicyclic monoterpene.[3] The conversion is often achieved through pyrolysis (thermal rearrangement), which breaks the cyclopropane ring of the sabinene molecule to form the cyclohexene ring structure of β -terpinene and β -phellandrene.[6] While detailed industrial protocols are proprietary, the general laboratory procedure involves heating sabinene under controlled temperature and pressure, followed by purification of the resulting isomeric mixture.

Experimental Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for identifying and quantifying β -terpinene, especially within complex mixtures like essential oils.

Objective: To identify and quantify β -terpinene in a sample.

Methodology:

- Sample Preparation: Dilute the essential oil or sample containing β -terpinene in a volatile solvent like hexane. A typical dilution might be 1:100 (v/v).
- GC System Configuration:
 - Column: Use a nonpolar capillary column, such as an HP-5MS (5% Phenyl Methyl Siloxane), which is standard for terpene analysis.[1]
 - Carrier Gas: Helium is typically used as the carrier gas.
 - \circ Injection: An aliquot of the diluted sample (e.g., 1 μ L) is injected. A splitless injection mode can be used for trace analysis.[1]
 - Temperature Program: A temperature gradient is employed to separate compounds based on their boiling points. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 240°C.
- MS System Configuration:

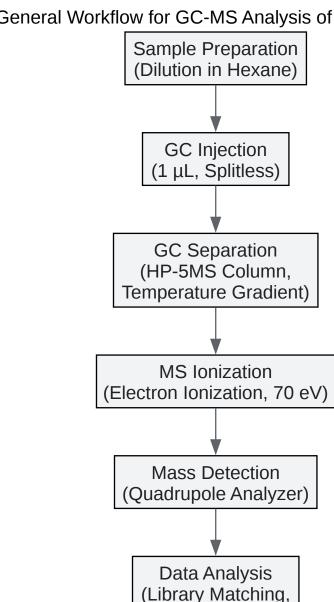






- Ionization: Electron Ionization (EI) at 70 eV is standard.[1]
- Mass Range: Scan from a mass-to-charge ratio (m/z) of approximately 30 to 500 Da.
- Data Analysis:
 - Identification: The identity of β-terpinene is confirmed by comparing its retention time and the resulting mass spectrum with that of a known standard or by matching the fragmentation pattern with established libraries (e.g., NIST).
 - Quantification: The relative concentration is calculated based on the peak area relative to the total peak area of all identified compounds.[1]





General Workflow for GC-MS Analysis of β-Terpinene

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Quantification)

General Workflow for GC-MS Analysis of β-Terpinene

Biological Activity and Signaling Pathways

While research specifically on β-terpinene is limited compared to other terpenes, preclinical studies suggest it possesses anti-inflammatory and antioxidant properties.[3] The mechanisms of action for monoterpenes are often studied as a class, with significant insights drawn from related compounds.



Anti-Inflammatory Activity and NF-kB Signaling

Many terpenes exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF- κ B) signaling pathway.[7][8] NF- κ B is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF- α and IL-1 α .[2] In its inactive state, NF- κ B is sequestered in the cytoplasm by an inhibitory protein, I κ B α . Upon stimulation by inflammatory signals (e.g., lipopolysaccharide, LPS), I κ B α is phosphorylated and degraded, allowing NF- κ B to translocate to the nucleus and initiate gene transcription. Terpenoids have been shown to inhibit this process, preventing the translocation of NF- κ B and thereby suppressing the inflammatory response.[9][10]

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